molecular formula C10H12N2O2 B1517053 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1019443-34-5

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one

カタログ番号: B1517053
CAS番号: 1019443-34-5
分子量: 192.21 g/mol
InChIキー: AJYLOTZSOPLMDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one (CAS: 1019443-34-5, molecular formula: C₁₀H₁₂N₂O₂) is an oxazolidinone derivative featuring a meta-aminophenylmethyl substituent at the 3-position of the oxazolidin-2-one ring. Oxazolidinones are a class of synthetic heterocyclic compounds known for their antimicrobial activity, particularly against Gram-positive bacteria . The meta-aminophenyl group distinguishes it from many FDA-approved analogs, which typically feature para-substituted aromatic moieties .

特性

IUPAC Name

3-[(3-aminophenyl)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-3-1-2-8(6-9)7-12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLOTZSOPLMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

General Synthetic Strategy

The synthesis generally proceeds via three main stages:

  • Formation of a chiral epoxy intermediate or a suitable precursor containing the aminophenylmethyl moiety.
  • Condensation with aromatic amines to introduce the aminophenyl group.
  • Cyclization using carbonic acid alkane esters (dialkyl carbonates) to form the oxazolidinone ring.

This approach allows for stereoselective preparation and high optical purity of the product.

Detailed Preparation Method from Patent CN102311400A

A comprehensive preparation method is described in patent CN102311400A, which outlines a multi-step process for synthesizing optically active 5-aminomethyl-3-aryl-2-oxazolidinone derivatives, structurally related to 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one.

Key steps include:

  • Step 1: Formation of Left-Handed Epoxypropyl Phthalimide (I)

    • React left-handed epoxy chloropropane with potassium phthalimide in the presence of a phase-transfer catalyst such as benzyl trimethyl ammonium chloride.
    • Solvent: 1-4 carbon alcohol or solvent-free.
    • Temperature: 0–100 °C.
    • Result: High optical purity epoxy intermediate (87% ee).
  • Step 2: Condensation with Aromatic Amines (II)

    • The epoxy intermediate (I) undergoes condensation with aromatic amines bearing substituents on the phenyl ring (e.g., halogen, morpholinyl groups).
    • Solvent: C1–C6 alcohols or alcohol-water mixtures.
    • Temperature: 0–100 °C, optimal 25–80 °C.
    • Time: 1–10 hours.
  • Step 3: Cyclization to Oxazolidinone (III)

    • Cyclization is carried out using carbonic acid alkane esters (e.g., dimethyl carbonate or diethyl carbonate) as cyclizing agents.
    • Base: Organic bases such as triethylamine or inorganic weak bases.
    • Solvent: THF, ethyl acetate, methylene chloride.
    • Temperature: 0–100 °C.
    • Time: 1–10 hours.
  • Step 4: Aminolysis to Yield Final Product (A)

    • The cyclized intermediate (III) is subjected to aminolysis with hydrazine acetate or methylamine in alcoholic solvents.
    • Temperature: 25–100 °C.
    • Time: 1–24 hours.
    • Purification: Extraction with ethyl acetate or methylene chloride; salt precipitation by adding hydrochloric or sulfuric acid to form hydrochloride or sulfate salts.

Reaction Conditions Summary Table:

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Notes
Epoxypropyl Phthalimide Epoxy chloropropane, potassium phthalimide, PTC C1–C4 alcohol or none 0–100 Variable High optical purity (87% ee)
Condensation Aromatic amine C1–C6 alcohols or alcohol/water 0–100 (opt. 25–80) 1–10 Phenyl ring substituted amines
Cyclization Dialkyl carbonate, base (Et3N) THF, ethyl acetate, CH2Cl2 0–100 1–10 Forms oxazolidinone ring
Aminolysis Hydrazine acetate or methylamine Alcohol (C1–C6) 25–100 1–24 Extraction or salt precipitation

This method yields the optically active oxazolidinone with high purity and is scalable for industrial production.

Alternative Methods Using Dialkyl Carbonates (WO2004063175A1)

An improved and safer process replaces toxic phosgene with dialkyl carbonates in the cyclization step, enhancing safety and yield.

  • The process involves direct cyclization of amino alcohol intermediates with dialkyl carbonates under mild conditions.
  • This method avoids carbamate intermediate formation, reducing the number of steps.
  • Yields are improved by 30–35% compared to phosgene methods.
  • The reaction tolerates amino groups on the aromatic ring, suitable for synthesizing this compound analogs.
  • The process is amenable to commercial scale-up and is safer for operators.

Catalytic and Asymmetric Synthetic Approaches

Recent literature reports catalytic methods for oxazolidinone synthesis that could be adapted for the target compound:

  • Gold(I)-Catalyzed Rearrangement: Mild and efficient for synthesizing 5-methylene-1,3-oxazolidin-2-ones from propargylic tert-butylcarbamates, potentially applicable to substituted aminophenyl derivatives.

  • Nickel-Catalyzed Cycloaddition: Aziridines and isocyanates react to give iminooxazolidine derivatives, which can isomerize to oxazolidinones.

  • Base-Promoted Reaction with Halomethyloxirane and Carbonate Salts: Primary amines react with halomethyloxiranes and carbonate salts (e.g., K2CO3) in the presence of bases like DBU or triethylamine to form oxazolidinones in high yields.

  • Asymmetric Aldol and Modified Curtius Protocol: Combines asymmetric aldol addition with an intramolecular ring closure via Curtius rearrangement using trimethylsilyl azide, yielding oxazolidinones with vicinal stereogenic centers and high stereoselectivity. This method is efficient and provides excellent yields (up to 89%) with retention of enantiomeric excess, potentially adaptable for aminophenyl-substituted oxazolidinones.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Epoxypropyl Phthalimide Route (CN102311400A) Epoxy chloropropane, potassium phthalimide, dialkyl carbonate, amines High optical purity, scalable Multi-step, requires phase-transfer catalyst
Dialkyl Carbonate Cyclization (WO2004063175A1) Amino alcohols, dialkyl carbonates Safer than phosgene, higher yield Requires amino alcohol precursor
Gold(I)-Catalyzed Rearrangement (PMC 2012) Propargylic carbamates, Au(I) catalyst Mild, efficient Catalyst cost, substrate scope
Nickel-Catalyzed Cycloaddition (PMC 2012) Aziridines, isocyanates, Ni catalyst Good yields Limited substrate scope
Base-Promoted Halomethyloxirane Reaction (PMC 2012) Halomethyloxirane, primary amine, carbonate salts High yields, mild conditions Requires halomethyloxirane
Asymmetric Aldol + Curtius Protocol (PMC 2021) Aldol adducts, trimethylsilyl azide, THF High stereoselectivity, efficient Specialized reagents, multistep

Research Findings and Notes

  • The epoxypropyl phthalimide method provides a robust route to optically active oxazolidinones with enantiomeric excess around 87% and is well-suited for derivatives with substituted aromatic amines.
  • Replacement of phosgene by dialkyl carbonates significantly improves safety and yield, making the process commercially attractive.
  • Catalytic methods offer milder conditions and stereoselectivity but may require more specialized reagents or catalysts.
  • The aminolysis step allows introduction of the amino group on the oxazolidinone ring, critical for the target compound’s biological activity.
  • Extraction and purification steps often involve organic solvents like ethyl acetate or methylene chloride, and salt precipitation to isolate the product as hydrochloride or sulfate salts.

化学反応の分析

Types of Reactions: 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学的研究の応用

Chemistry: In chemistry, 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in biochemical assays.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its derivatives may be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including adhesives and sealants.

作用機序

The mechanism by which 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting specific enzymes. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.

Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes, receptors, or signaling molecules. The specific pathways involved will depend on the biological context and the desired therapeutic outcome.

類似化合物との比較

Comparison with Similar Oxazolidinone Derivatives

The following table compares 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one with structurally related oxazolidinones, focusing on substituent effects, molecular properties, and biological relevance:

Compound Name Substituents Molecular Formula Key Features Biological/Pharmacological Relevance References
This compound 3-aminophenylmethyl at C3 C₁₀H₁₂N₂O₂ Meta-substituted amino group; potential for enhanced solubility due to –NH₂. Not explicitly reported; structural analog of antimicrobial agents.
3-(4-Aminophenyl)-1,3-oxazolidin-2-one 4-aminophenyl at C3 C₉H₁₀N₂O₂ Para-substituted amino group; intermediate in synthesis of Rivaroxaban, Linezolid. Key motif in anticoagulant (Rivaroxaban) and antibiotic (Linezolid) drugs.
5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride 3-chlorophenyl at C3; aminomethyl at C5 C₁₀H₁₂ClN₂O₂·HCl Chlorophenyl enhances lipophilicity; hydrochloride salt improves stability. No direct pharmacological data; chloro-substitution may influence receptor binding.
3-(2-Aminophenyl)-1,3-oxazolidin-2-one 2-aminophenyl at C3 C₉H₁₀N₂O₂ Ortho-substituted amino group; steric hindrance may reduce metabolic stability. Structural studies suggest potential as a synthetic intermediate.
3-{2-Amino-2-[4-(trifluoromethyl)phenyl]ethyl}-1,3-oxazolidin-2-one Trifluoromethylphenyl-ethylamino at C3 C₁₂H₁₃F₃N₂O₂ Electron-withdrawing CF₃ group; enhances bioavailability and membrane permeability. No direct data; fluorinated analogs often used in CNS drug design.

Key Structural and Functional Differences:

Substituent Position: The meta-aminophenyl group in the target compound contrasts with the para-aminophenyl group in Rivaroxaban and Linezolid. Para-substitution is critical in these drugs for optimal interaction with bacterial ribosomes (Linezolid) or coagulation factor Xa (Rivaroxaban) . Ortho-substituted analogs (e.g., 3-(2-aminophenyl)-1,3-oxazolidin-2-one) may exhibit reduced activity due to steric effects .

Trifluoromethyl groups improve metabolic stability and bioavailability, common in CNS-targeting drugs .

Synthetic Accessibility: The reduction of nitro precursors (e.g., 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to 3-(4-aminophenyl)-1,3-oxazolidin-2-one) using gold nanocluster catalysts achieves high yields (~89%) in aqueous media, highlighting scalable synthetic routes for para-substituted analogs .

生物活性

3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic structure containing oxygen and nitrogen. Its structural formula can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}
PropertyValue
Molecular Weight176.22 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log PNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It may act by inhibiting bacterial cell wall synthesis, similar to other oxazolidinones like linezolid. This mechanism involves targeting specific enzymes crucial for cell wall formation, thereby preventing bacterial growth and proliferation.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical mediators in various inflammatory conditions. This activity could be beneficial in treating diseases characterized by excessive inflammation.

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. It appears to interfere with cellular pathways involved in tumor growth and proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria revealed an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics. The results highlighted its potential use as an alternative therapeutic agent against resistant bacterial strains.

Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its effectiveness in modulating inflammatory pathways.

Study 3: Anticancer Activity

In vitro assays on human breast cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis at IC50 values ranging from 0.5 to 1.0 μM. These findings suggest a promising role for this compound in cancer therapy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Inhibits bacterial protein synthesis by binding to the ribosomal subunit.
  • Anti-inflammatory : Modulates signaling pathways such as NF-kB and MAPK.
  • Anticancer : Induces apoptosis through mitochondrial pathways and affects cell cycle regulation.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnticancerInduction of apoptosis; cell cycle arrest

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one, and how are they optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves reacting 3-aminobenzyl derivatives with carbonyl precursors under controlled conditions (e.g., anhydrous solvents, catalysts like triethylamine). Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using 1H^1H-NMR (to confirm aromatic protons and oxazolidinone ring integration) and LC-MS (for molecular ion verification) are essential .

Q. How is the structural integrity of this compound validated in laboratory settings?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, related oxazolidinone derivatives (e.g., 4-benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one) have been structurally resolved using single-crystal diffraction, revealing bond angles and torsional strain in the oxazolidinone ring . Additionally, FT-IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1750 cm1^{-1}), while 13C^{13}C-NMR confirms the carbonyl carbon resonance at ~155 ppm .

Advanced Research Questions

Q. How do electronic effects of the 3-aminophenyl group influence the reactivity of the oxazolidinone ring in nucleophilic reactions?

  • Methodological Answer : The electron-donating amino group enhances ring stability but may reduce electrophilicity at the carbonyl carbon. Computational studies (DFT calculations) can model charge distribution, while experimental kinetic assays (e.g., reaction with Grignard reagents) quantify reactivity. For instance, comparing rate constants with non-amino-substituted analogs (e.g., 3-benzyl-oxazolidinones) reveals steric and electronic contributions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar oxazolidinones?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent). A systematic approach includes:

  • Replicating studies under standardized conditions (e.g., CLSI guidelines for MIC assays).
  • Cross-validating results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence-based binding assays).
  • Analyzing stereochemical purity via chiral HPLC, as enantiomers often exhibit divergent bioactivity .

Q. How can asymmetric synthesis be applied to generate enantiomerically pure this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during key steps like alkylation or cyclization. Post-synthesis, enantiomeric excess is quantified using chiral stationary-phase HPLC or polarimetry. For example, fluorous oxazolidinone auxiliaries have been used to achieve >95% ee in related compounds .

Q. What theoretical frameworks guide the study of this compound’s potential pharmacological applications?

  • Methodological Answer : Structure-activity relationship (SAR) models link substituent effects (e.g., amino group position) to bioactivity. Molecular docking (using software like AutoDock Vina) predicts binding affinities to targets like bacterial ribosomes or kinase enzymes. Additionally, pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonding via the oxazolidinone carbonyl) .

Data Analysis and Experimental Design

Q. How do researchers address solubility challenges during in vitro assays involving this compound?

  • Methodological Answer : Solubility is optimized using co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (e.g., Cremophor EL). Dynamic light scattering (DLS) monitors aggregation, while equilibrium solubility is measured via shake-flask method (UV-Vis quantification). For hydrophobic derivatives, prodrug strategies (e.g., phosphate esterification) enhance aqueous compatibility .

Q. What methodologies are employed to study metabolic stability of this compound in preclinical models?

  • Methodological Answer : Microsomal incubation (human/rat liver microsomes) with NADPH cofactor identifies phase I metabolites. LC-HRMS tracks molecular weight shifts (e.g., hydroxylation +16 Da). Cytochrome P450 inhibition assays (fluorometric) assess enzyme interactions, guiding structural modifications to improve metabolic half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。